N-cycloheptyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-CYCLOHEPTYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cycloheptyl group, an ethyl-substituted pyrazole, and a trifluoromethyl-substituted pyrimidine. Its molecular formula is C18H24F3N5, and it has a molecular weight of approximately 371.42 g/mol .
Preparation Methods
The synthesis of N-CYCLOHEPTYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-CYCLOHEPTYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N-CYCLOHEPTYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can be compared with other similar compounds, such as:
N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine: This compound shares the cycloheptyl and pyrazole groups but lacks the trifluoromethyl-substituted pyrimidine.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound has a similar pyrimidine structure but differs in the substituents on the pyrazole rings. The uniqueness of N-CYCLOHEPTYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22F3N5 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H22F3N5/c1-2-25-11-12(10-21-25)14-9-15(17(18,19)20)24-16(23-14)22-13-7-5-3-4-6-8-13/h9-11,13H,2-8H2,1H3,(H,22,23,24) |
InChI Key |
ZFMRCYGNBVIRRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)NC3CCCCCC3)C(F)(F)F |
Origin of Product |
United States |
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